Cas no 81606-48-6 (2-(3-bromophenyl)-2-methylpropan-1-ol)
2-(3-bromophenyl)-2-methylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2,2-Dimethyl-2-(3-bromophenyl)ethanol
- 2-(3-BroMophenyl)-2-Methylpropan-1-ol
- 3-Bromo-β,β-dimethylbenzeneethanol (ACI)
- 2-(3-bromophenyl)-2-methylpropan-1-ol
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- MDL: MFCD11040622
- Inchi: 1S/C10H13BrO/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6,12H,7H2,1-2H3
- InChI Key: IAJLEXJOQGSTAW-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(CO)(C)C)C=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
2-(3-bromophenyl)-2-methylpropan-1-ol Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
2-(3-bromophenyl)-2-methylpropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019114733-1g |
2-(3-Bromophenyl)-2-methylpropan-1-ol |
81606-48-6 | 98% | 1g |
$315.00 | 2023-09-01 | |
| Alichem | A019114733-5g |
2-(3-Bromophenyl)-2-methylpropan-1-ol |
81606-48-6 | 98% | 5g |
$936.00 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY369-200mg |
2-(3-bromophenyl)-2-methylpropan-1-ol |
81606-48-6 | 98% | 200mg |
376.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY369-50mg |
2-(3-bromophenyl)-2-methylpropan-1-ol |
81606-48-6 | 98% | 50mg |
150.0CNY | 2021-07-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49900-100mg |
2-(3-Bromophenyl)-2-methylpropan-1-ol |
81606-48-6 | 98% | 100mg |
¥249.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49900-250mg |
2-(3-Bromophenyl)-2-methylpropan-1-ol |
81606-48-6 | 98% | 250mg |
¥400.0 | 2022-04-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B846346-25mg |
2-(3-Bromophenyl)-2-methylpropan-1-ol |
81606-48-6 | 98% | 25mg |
¥203.40 | 2022-09-02 | |
| abcr | AB442323-250 mg |
2-(3-Bromophenyl)-2-methylpropan-1-ol; . |
81606-48-6 | 250MG |
€131.70 | 2022-03-24 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B846346-100mg |
2-(3-Bromophenyl)-2-methylpropan-1-ol |
81606-48-6 | 98% | 100mg |
¥492.30 | 2022-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY369-100mg |
2-(3-bromophenyl)-2-methylpropan-1-ol |
81606-48-6 | 98% | 100mg |
493CNY | 2021-05-08 |
2-(3-bromophenyl)-2-methylpropan-1-ol Production Method
Production Method 1
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
2-(3-bromophenyl)-2-methylpropan-1-ol Raw materials
2-(3-bromophenyl)-2-methylpropan-1-ol Preparation Products
2-(3-bromophenyl)-2-methylpropan-1-ol Suppliers
2-(3-bromophenyl)-2-methylpropan-1-ol Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 2-(3-bromophenyl)-2-methylpropan-1-ol
Professional Introduction to 2-(3-bromophenyl)-2-methylpropan-1-ol (CAS No. 81606-48-6)
2-(3-bromophenyl)-2-methylpropan-1-ol, with the chemical formula C10H13BrO, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This compound, identified by its CAS number CAS No. 81606-48-6, has garnered attention due to its versatile applications in the development of novel therapeutic agents and as an intermediate in synthetic pathways. The structural features of this molecule, particularly the presence of a bromophenyl group and a secondary alcohol functionality, make it a valuable scaffold for further chemical modifications and functionalization.
The bromophenyl moiety in 2-(3-bromophenyl)-2-methylpropan-1-ol provides a reactive site for various coupling reactions, such as Suzuki-Miyaura cross-coupling, which is widely employed in the construction of complex molecular architectures. This reactivity has made it a popular choice for medicinal chemists seeking to develop small-molecule inhibitors targeting specific biological pathways. Additionally, the secondary alcohol group offers opportunities for further derivatization, allowing for the introduction of diverse functional groups that can enhance binding affinity and selectivity in drug candidates.
In recent years, there has been a growing interest in the development of drugs that modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The structural motif of 2-(3-bromophenyl)-2-methylpropan-1-ol bears a close resemblance to several known pharmacophores that exhibit activity at these receptors. For instance, analogs containing a phenyl ring substituted with bromine atoms have shown promise in preclinical studies as potential treatments for neurological disorders such as depression and schizophrenia. The compound's ability to interact with these receptor systems makes it a promising candidate for further investigation.
Moreover, the synthesis of 2-(3-bromophenyl)-2-methylpropan-1-ol has been optimized through various methodologies to ensure high yield and purity. One such approach involves the reaction of 3-bromobenzaldehyde with isobutylene in the presence of an acid catalyst, followed by reduction of the resulting intermediate with sodium borohydride. This synthetic route is efficient and scalable, making it suitable for industrial production. Additionally, advances in catalytic systems have enabled greener and more sustainable synthetic pathways, reducing the environmental impact of chemical manufacturing processes.
The pharmacological potential of 2-(3-bromophenyl)-2-methylpropan-1-ol has been explored in several preclinical studies. Researchers have investigated its effects on various biological targets, including serotonergic and dopaminergic receptors. In vitro assays have demonstrated that this compound exhibits moderate affinity for serotonin 5-HT1A and dopamine D2 receptors, suggesting its potential as an antidepressant or antipsychotic agent. Further studies have also explored its interactions with other neurotransmitter systems, providing insights into its mechanisms of action.
In addition to its pharmacological applications, 2-(3-bromophenyl)-2-methylpropan-1-ol has found utility in the field of materials science. The bromine atom in its structure allows for cross-coupling reactions with other organic compounds, enabling the synthesis of polymers and copolymers with tailored properties. These materials have potential applications in coatings, adhesives, and specialty plastics where specific functional groups are required to enhance performance characteristics.
The compound's role as an intermediate in organic synthesis has also been highlighted in recent research. It serves as a precursor for the preparation of more complex molecules through various transformations, including nucleophilic substitution reactions and oxidation processes. These synthetic strategies have been employed to develop novel heterocyclic compounds that exhibit interesting biological activities. The versatility of 2-(3-bromophenyl)-2-methylpropan-1-ol as a building block underscores its importance in both academic research and industrial applications.
The safety profile of CAS No. 81606-48-6, or 2-(3-bromophenyl)-2-methylpropan-1-ol, has been thoroughly evaluated through toxicological studies conducted on laboratory animals. These studies have assessed its acute toxicity, chronic toxicity, and potential carcinogenicity. The results indicate that the compound is relatively well-tolerated at moderate doses but may cause some adverse effects at higher concentrations. As with any chemical substance used in pharmaceutical research or industrial applications, proper handling procedures should be followed to minimize exposure risks.
The regulatory landscape surrounding the use of CAS No. 81606-48-6 is governed by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulatory bodies provide guidelines for the safe use of chemicals in drug development and industrial processes. Compliance with these regulations ensures that researchers and manufacturers can proceed with their work while adhering to stringent safety standards.
In conclusion, 2-(3-bromophenyl)-2-methylpropan-1-ol (CAS No. 81606-48-6) is a multifaceted compound with significant applications in pharmaceutical chemistry and organic synthesis. Its structural features make it a valuable scaffold for drug development targeting neurological disorders, while its reactivity allows for diverse synthetic transformations. Advances in synthetic methodologies and pharmacological research continue to expand its utility across various fields. As our understanding of molecular interactions grows, so too does the potential for this compound to contribute to innovative therapeutic solutions.
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